molecular formula C8H10N4O3 B8135487 1,3,7-TrimethyluricAcid-d9

1,3,7-TrimethyluricAcid-d9

Número de catálogo: B8135487
Peso molecular: 219.25 g/mol
Clave InChI: BYXCFUMGEBZDDI-GQALSZNTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Definition and Chemical Classification

1,3,7-Trimethyluric acid-d9 is a deuterated derivative of 1,3,7-trimethyluric acid (TMU), a xanthine-class compound structurally related to caffeine. Xanthines are purine derivatives characterized by a bicyclic imidazopyrimidine core with ketone groups at positions 2, 6, and 8. In TMU-d9, nine hydrogen atoms are replaced by deuterium, specifically at the three methyl groups attached to the nitrogen atoms at positions 1, 3, and 7 of the purine ring. This substitution yields a molecular formula of C8HD9N4O3 and a molecular weight of 219.2 g/mol, compared to 210.19 g/mol for the non-deuterated form.

The IUPAC name for TMU-d9 is 7,9-dihydro-1,3,7-tri(methyl-d3)-1H-purine-2,6,8(3H)-trione, reflecting its fully substituted deuterium atoms. Its structure retains the planar purine backbone but exhibits distinct physicochemical properties due to isotopic labeling, including a slight mass shift detectable via mass spectrometry.

Role as a Deuterated Internal Standard in Analytical Chemistry

TMU-d9 is primarily employed as an internal standard for quantifying TMU in biological matrices using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). Deuterated internal standards like TMU-d9 compensate for matrix effects and ionization efficiency variations by co-eluting with the target analyte while providing a distinct mass-to-charge (m/z) ratio. For example, in LC-MS workflows, TMU-d9’s +9 mass shift relative to TMU allows unambiguous differentiation, enhancing measurement precision.

A critical consideration in using TMU-d9 is its isotopic purity. Commercial preparations, such as those from Cayman Chemical, guarantee ≥99% deuterium incorporation across all methyl groups, with ≤1% non-deuterated (d0) contamination. This high isotopic purity minimizes signal interference, ensuring accurate calibration curves when spiked into samples. TMU-d9 is soluble in polar organic solvents like dimethyl sulfoxide (DMSO; ~30 mg/mL) and ethanol (~1 mg/mL), facilitating stock solution preparation.

Historical Context in Caffeine Metabolism Research

The identification of TMU as a caffeine metabolite dates to seminal studies on cytochrome P450 (CYP) enzyme activity. CYP1A2 and CYP3A4 catalyze the N-demethylation and oxidation of caffeine, producing TMU alongside paraxanthine and theophylline. Early metabolic profiling in the 1990s revealed TMU’s formation in hepatic microsomes, but its quantification was challenging due to low abundance and matrix complexity.

The synthesis of TMU-d9 in the early 2000s addressed these challenges, enabling researchers to apply stable isotope dilution analysis (SIDA) for TMU quantification in plasma, urine, and tissue samples. This advancement coincided with the rise of metabolomics, where precise metabolite measurement is critical for mapping metabolic pathways. Notably, TMU-d9 has been used to study caffeine’s antioxidant properties, as TMU itself exhibits hydroxyl radical-scavenging activity in vitro at concentrations as low as 500 µM.

Table 1: Key Properties of 1,3,7-Trimethyluric Acid-d9 vs. Non-Deuterated TMU

Property TMU-d9 TMU
Molecular Formula C8HD9N4O3 C8H10N4O3
Molecular Weight 219.2 g/mol 210.19 g/mol
CAS Registry Number 117490-42-3 5415-44-1
Deuterium Incorporation ≥99% N/A
Primary Use Internal Standard for GC/LC-MS Metabolic Biomarker

Propiedades

IUPAC Name

1,3,7-tris(trideuteriomethyl)-9H-purine-2,6,8-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O3/c1-10-4-5(9-7(10)14)11(2)8(15)12(3)6(4)13/h1-3H3,(H,9,14)/i1D3,2D3,3D3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYXCFUMGEBZDDI-GQALSZNTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(NC1=O)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C2=C(NC1=O)N(C(=O)N(C2=O)C([2H])([2H])[2H])C([2H])([2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

One-Step Methylation of Xanthine

The most efficient route to caffeine-d9, a precursor to 1,3,7-Trimethyluric Acid-d9, utilizes xanthine and deuterated methyl iodide (CD₃I) under optimized conditions.

Reaction Conditions

ParameterValue
Starting materialXanthine (1 g, 6.6 mmol)
Methylating agentCD₃I (5 equiv, 32.9 mmol)
BaseNaH (6 equiv, 39.5 mmol)
SolventTHF
TemperatureRoom temperature (24 h)
Yield86% after recrystallization

The reaction employs dimsyl sodium (generated in situ from NaH and DMSO) as a strong base to deprotonate xanthine, enabling nucleophilic attack on CD₃I. THF is critical for safety, mitigating exothermic decomposition risks associated with NaH/DMSO mixtures.

Key Advantages

  • Isotopic purity : CD₃I ensures >98% deuterium incorporation at methyl groups.

  • Scalability : Demonstrated on gram-scale (1 g xanthine → 1.154 g caffeine-d9).

  • Simplified purification : Recrystallization in ethanol yields fiber-like crystals with minimal impurities.

Oxidation of Caffeine-d9 to 1,3,7-Trimethyluric Acid-d9

Enzymatic Oxidation Pathway

Caffeine dehydrogenase (Cdh), isolated from microbial sources, catalyzes the oxidation of caffeine-d9 to 1,3,7-Trimethyluric Acid-d9.

Reaction Mechanism

  • C-8 Hydroxylation : Cdh introduces a hydroxyl group at the C-8 position of caffeine-d9, forming 1,3,7-trimethyluric acid-d9 (TMU-d9).

  • Cofactor dependence : NADH and O₂ are consumed stoichiometrically during the reaction.

Laboratory-Scale Conditions

ParameterValue
EnzymeCaffeine dehydrogenase (Cdh)
SubstrateCaffeine-d9 (1 mM)
CofactorsNADH (1 mM), O₂ (atmospheric)
BufferPhosphate buffer (pH 7.0)
Temperature30°C
Conversion rate>90% (24 h incubation)

Chemical Oxidation Alternatives

While enzymatic methods dominate, chemical oxidation using strong oxidants like KMnO₄ or CrO₃ in acidic media has been explored. However, these methods suffer from lower selectivity and isotopic scrambling risks, making enzymatic pathways preferable for deuterium retention.

Analytical Characterization

Isotopic Purity Assessment

TechniqueParametersFindings
¹³C NMR 125 MHz, DMSO-d₆Absence of CH₃ signals confirms full deuteration.
HRMS (ESI+) m/z calc. for C₈D₉N₄O₃: 219.13Observed: 219.12 [M+H]⁺.
HPLC-UV C18 column, MeOH/H₂O gradientPurity >99% (λ = 274 nm).

Challenges in Deuteration

  • Isotopic scrambling : Acidic or high-temperature conditions during oxidation may displace deuterium. Enzymatic methods minimize this risk.

  • Residual protons : NMR analysis must confirm deuterium distribution at all methyl positions to avoid misassignment.

Industrial-Scale Considerations

Cost-Benefit Analysis

FactorCaffeine-d9 RouteDirect Methylation of Uric Acid
Starting material costModerate (xanthine: $50/g)High (uric acid: $120/g)
Deuterium efficiency95% (CD₃I utilization)60–70% (multiple steps required)
Yield86%<50%

The caffeine-d9 pathway remains superior due to higher yields and lower precursor costs.

Emerging Methodologies

Microbial Biosynthesis

Recent advances employ engineered Pseudomonas strains expressing Cdh and deuterated S-adenosylmethionine (SAM-d3) to produce TMU-d9 directly. This single-fermentation process achieves 65% yield but requires optimization for industrial viability .

Análisis De Reacciones Químicas

Types of Reactions

1,3,7-TrimethyluricAcid-d9 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of caffeine-d9, while substitution reactions can introduce new functional groups into the molecule .

Aplicaciones Científicas De Investigación

Analytical Chemistry

Internal Standard for Quantification
1,3,7-Trimethyluric Acid-d9 is primarily utilized as an internal standard for the quantification of 1,3,7-trimethyluric acid in biological samples using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). The deuterated form enhances the accuracy and precision of measurements due to its unique mass signature. This application is crucial in pharmacokinetic studies where precise quantification of metabolites is required .

Metabolomics

Metabolite Profiling in Biological Fluids
The compound has been employed in metabolomic studies to analyze various biological fluids such as urine and sweat. For instance, a study identified a panel of metabolites, including 1,3,7-trimethyluric acid, that could differentiate patients with Reversible Cerebral Vasoconstriction Syndrome from healthy controls. The elevated levels of this metabolite were associated with oxidative stress and endothelial dysfunction .

Pharmacokinetics Studies

Investigation of Drug Metabolism
In pharmacokinetics research, 1,3,7-Trimethyluric Acid-d9 serves as a reference compound to study the metabolism of caffeine and its derivatives. Research has demonstrated that the compound can help elucidate the metabolic pathways and clearance rates of caffeine from the body by providing a reliable comparison point .

Case Studies and Research Findings

Study Focus Findings
PMC8514494Sweat AnalysisDemonstrated the robustness of LC-MS using caffeine-(trimethyl-D9) as an internal standard across multiple samples with a low coefficient of variation (CV) for retention time .
PMC9489486Cerebral VasoconstrictionIdentified 1,3,7-trimethyluric acid as a discriminative metabolite in patients with Reversible Cerebral Vasoconstriction Syndrome; higher levels correlated with oxidative stress .
Nature CommunicationsMetabolomicsHighlighted the potential for using fingertip sweat analysis combined with mathematical modeling to assess dynamic metabolic patterns relevant to precision medicine .

Mecanismo De Acción

The mechanism of action of 1,3,7-TrimethyluricAcid-d9 is similar to that of caffeine. It acts as a central nervous system stimulant by blocking adenosine receptors, which leads to increased release of neurotransmitters like dopamine and norepinephrine. The presence of deuterium alters the pharmacokinetics of the compound, making it less susceptible to metabolic degradation and prolonging its effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Differences

The structural and functional distinctions between TMU-d9 and analogous methylxanthines/methyluric acids are summarized below:

Compound Molecular Formula Molecular Weight Methylation Sites Key Roles Analytical/Clinical Relevance
1,3,7-Trimethyluric Acid-d9 C8HD9N4O3 219.25 1, 3, 7 Internal standard for LC-MS/GC-MS; caffeine metabolite; mild antioxidant Ensures quantification accuracy in caffeine metabolic studies
1,3,7-Trimethyluric Acid (TMU) C8H10N4O3 210.19 1, 3, 7 Caffeine metabolite; biomarker for Parkinson’s disease (PD), spinal cord injury (SCI) recovery Variable detection in PD patients; correlated with neuroprotection and muscle recovery
3,7-Dimethyluric Acid (3,7-DMU) C7H8N4O3 196.16 3, 7 Caffeine metabolite; less studied compared to TMU Detected in PD patients but often below quantification limits
Caffeine (1,3,7-Trimethylxanthine) C8H10N4O2 194.19 1, 3, 7 Stimulant; precursor to methyluric acids and methylxanthines Significantly reduced in PD serum; primary biomarker for caffeine intake studies
Theacrine (1,3,7,9-Tetramethyluric Acid) C9H12N4O3 224.22 1, 3, 7, 9 Derived from TMU via N9-methylation in Camellia tea plants Stimulant with neuroprotective effects; synthesized from TMU in specialized pathways

Metabolic Pathways

  • Caffeine Metabolism : Caffeine (1,3,7-TMX) is metabolized via CYP1A2 and CYP3A4 into paraxanthine (1,7-DMX), theophylline (1,3-DMX), and theobromine (3,7-DMX). These dimethylxanthines are further oxidized to dimethyluric acids (e.g., 1,3-DMU, 3,7-DMU) and TMU .
  • TMU-d9 : Used to trace TMU formation in these pathways, ensuring precise quantification despite matrix effects .

Clinical and Analytical Comparisons

Biomarker Utility: TMU: Correlated with improved outcomes in SCI recovery (e.g., increased levels paralleled higher SCIM scores) . In PD, TMU levels were highly variable: one study reported elevated serum TMU in PD patients vs. controls (0.69 ± 1.3 vs. 0.25 ± 0.4 ng/mL; p=0.0023) , while others noted undetectable levels in >50% of PD patients . TMU-d9: Eliminates variability in TMU detection by standardizing LC-MS/GC-MS workflows .

Antioxidant Activity: TMU-d9 and TMU inhibit lipid peroxidation by 56.5% in vitro, comparable to other methyluric acids like 1,7-DMU . Non-deuterated methylxanthines (e.g., theobromine) exhibit stronger antioxidant effects but lack isotopic utility .

Correlations with Disease: PD: Reduced caffeine and dimethylxanthines (theophylline, paraxanthine) are consistent biomarkers, while TMU shows conflicting trends .

Analytical Challenges

  • Detection Limits : 3,7-DMU and 1,3-DMU are frequently below detection thresholds in serum, complicating their use as biomarkers .
  • Matrix Effects: TMU-d9 mitigates ion suppression/enhancement in LC-MS, improving TMU quantification accuracy vs. non-deuterated standards .

Key Research Findings

Neuroprotection : TMU may reflect purine metabolism’s role in neuroprotection, as elevated levels in SCI patients correlate with improved recovery .

PD Variability : TMU’s inconsistent detection in PD highlights metabolic dysregulation in purine pathways, warranting further study .

Theacrine Synthesis : TMU serves as a precursor to theacrine in tea plants, illustrating its role in specialized plant biochemistry .

Actividad Biológica

1,3,7-Trimethyluric Acid-d9 (TMU-d9) is a deuterated form of 1,3,7-trimethyluric acid, a metabolite of caffeine. This compound is significant in pharmacokinetics and metabolic studies due to its role as a biomarker for cytochrome P450 (CYP) enzyme activity. The biological activity of TMU-d9 is primarily linked to its metabolic pathways, effects on health markers, and potential implications in various diseases.

  • Molecular Formula : C₈H₁₀N₄O₃
  • Molecular Weight : 210.190 g/mol
  • Density : 1.6 ± 0.1 g/cm³
  • Boiling Point : 476.7 °C at 760 mmHg
  • Melting Point : ≥300 °C

1,3,7-Trimethyluric acid is produced through the metabolism of caffeine by several cytochrome P450 enzymes including CYP1A2, CYP2E1, CYP2C8, CYP2C9, and CYP3A4. The metabolic ratio of TMU to caffeine can serve as a biomarker for evaluating the variability in CYP3A activity among individuals .

Antioxidant Activity

TMU-d9 has been studied for its antioxidant properties. Research indicates that it may help mitigate oxidative stress by scavenging free radicals and reducing cellular damage .

Implications in Disease

Studies have linked the levels of 1,3,7-trimethyluric acid to various health conditions:

  • Cardiovascular Health : Elevated uric acid levels are associated with cardiovascular diseases. Monitoring TMU levels may provide insights into cardiovascular risk factors .
  • Cancer Risk : A case-control study indicated associations between TMU levels and colorectal adenoma risk, suggesting potential roles in cancer biomarker development .

Study on CYP Activity Variability

A study by van Dyk et al. highlighted the use of the caffeine to TMU ratio as a dietary biomarker to characterize variability in cytochrome P450 3A activity. This research involved analyzing urine samples from participants after caffeine consumption, establishing a correlation between TMU levels and enzyme activity .

Clinical Implications in Athletes

Research involving athletes demonstrated that TMU levels could serve as indicators for metabolic responses to dietary interventions. In a cohort of athletes with hyperuricemia (HUA), TMU levels were monitored before and after dietary changes aimed at reducing uric acid levels. The results indicated that those who responded positively to dietary changes showed significant reductions in TMU levels .

Data Table: Summary of Key Studies

Study ReferencePopulationKey FindingsMethodology
van Dyk et al., 2019General populationEstablished TMU/caffeine ratio as a biomarker for CYP3A variabilityUrine analysis post-caffeine consumption
Playdon et al., 2016Colorectal adenoma casesAssociation between TMU levels and cancer riskCase-control study with urine samples
Lipidomics Study (2024)Athletes with HUATMU as a marker for dietary intervention efficacyMetabolomic analysis pre and post-intervention

Q & A

Q. How can 1,3,7-Trimethyluric Acid-d9 be identified and quantified in biological matrices?

Methodological Answer: 1,3,7-Trimethyluric Acid-d9 is a deuterated internal standard used to quantify its non-deuterated analog via GC- or LC-MS. To ensure accuracy:

  • Sample Preparation : Use stable isotope dilution to minimize matrix effects.
  • Instrumentation : Optimize MS parameters (e.g., ionization mode, collision energy) to distinguish isotopic peaks (e.g., m/z 219.13 for d9 vs. 210.19 for non-deuterated form) .
  • Validation : Perform spike-and-recovery experiments in relevant biological fluids (e.g., plasma, urine) to validate extraction efficiency (target ≥85%) .

Q. What are the key considerations for synthesizing and characterizing 1,3,7-Trimethyluric Acid-d9?

Methodological Answer:

  • Synthesis : Deuterated methyl groups are introduced via methyl-d3 iodide substitution during methylation of uric acid precursors. Monitor deuteration efficiency using NMR (e.g., disappearance of CH3 signals at δ ~3.3 ppm) .
  • Characterization : Confirm molecular identity via high-resolution MS (exact mass: 219.1318) and isotopic purity (>98% d9) using isotopic abundance analysis .
  • Storage : Store at -20°C in anhydrous conditions to prevent deuterium exchange with ambient moisture .

Q. How does 1,3,7-Trimethyluric Acid-d9 interact with cytochrome P450 isoforms in metabolic studies?

Methodological Answer:

  • Enzyme Assays : Incubate with recombinant CYP3A4 (primary isoform for caffeine metabolism) and monitor metabolite formation via LC-MS/MS. Include control reactions with CYP1A2 and CYP2E1 to assess isoform specificity .
  • Kinetic Parameters : Calculate Km and Vmax using Michaelis-Menten plots. Compare with non-deuterated analogs to evaluate isotope effects on enzymatic turnover .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported scavenging activity of 1,3,7-Trimethyluric Acid against hydroxyl radicals?

Methodological Answer: Discrepancies may arise from assay conditions (e.g., pH, radical generation method). To address this:

  • Standardize Assays : Use cell-free systems (e.g., Fenton reaction) with controlled Fe<sup>2+</sup>/H2O2 ratios. Quantify radical scavenging via ESR spectroscopy or fluorescent probes (e.g., coumarin-3-carboxylic acid) .
  • Compare Isotope Effects : Evaluate if deuterium substitution alters antioxidant efficacy by parallel experiments with d0 and d9 analogs .

Q. What experimental designs are critical for validating 1,3,7-Trimethyluric Acid-d9 as an internal standard in lipid peroxidation studies?

Methodological Answer:

  • Matrix Matching : Spike d9 into erythrocyte membrane preparations and validate linearity (R<sup>2</sup> >0.99) across physiological concentration ranges (e.g., 0.1–50 µM) .
  • Cross-Validation : Compare results with alternative standards (e.g., deuterated Trolox) to rule out co-elution or ionization suppression .
  • Stability Tests : Assess deuterium retention under assay conditions (e.g., 37°C, pH 7.4) via time-course MS analysis .

Q. How can isotopic effects influence the pharmacokinetic modeling of 1,3,7-Trimethyluric Acid-d9 in caffeine metabolism studies?

Methodological Answer:

  • Tracer Studies : Administer d9 with non-deuterated caffeine in vivo and monitor isotopic ratios in blood/urine via LC-HRMS.
  • Compartmental Modeling : Adjust for potential isotope effects (e.g., slower CYP3A4 metabolism due to deuterium) using software like NONMEM or Phoenix .

Q. What strategies mitigate challenges in detecting 1,3,7-Trimethyluric Acid-d9 in complex biological matrices?

Methodological Answer:

  • Chromatographic Optimization : Use hydrophilic interaction liquid chromatography (HILIC) to improve retention of polar metabolites.
  • Signal Enhancement : Employ post-column infusion of modifiers (e.g., propionic acid) to boost ionization efficiency in ESI-MS .
  • Interference Checks : Screen for isobaric interferences (e.g., other methylxanthines) using MRM transitions specific to d9 (e.g., 219→127) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.